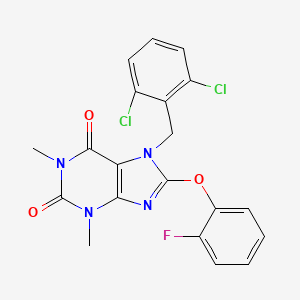![molecular formula C22H24N2O2 B14946230 ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14946230.png)
ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indole core, which is a common motif in many biologically active molecules, making it a subject of interest in medicinal chemistry and drug design.
Méthodes De Préparation
The synthesis of ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 1,6-dimethyl and 2-phenyl groups.
Coupling Reaction: The substituted indole is coupled with ethyl (E)-3-amino-2-butenoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ethyl ester group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations.
Applications De Recherche Scientifique
ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE has several scientific research applications:
Medicinal Chemistry: The compound’s indole core makes it a potential candidate for drug development, particularly in designing inhibitors for enzymes or receptors involved in diseases.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE exerts its effects involves interactions with specific molecular targets. The indole core can bind to various proteins, enzymes, or receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE can be compared with other indole derivatives such as:
Tryptophan: A naturally occurring amino acid with an indole core, involved in protein synthesis and neurotransmitter production.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core, used to reduce inflammation and pain.
Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation and other physiological functions.
The uniqueness of ETHYL (E)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-2-BUTENOATE lies in its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C22H24N2O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
ethyl (E)-3-[(1,6-dimethyl-2-phenylindol-5-yl)amino]but-2-enoate |
InChI |
InChI=1S/C22H24N2O2/c1-5-26-22(25)12-16(3)23-19-13-18-14-21(17-9-7-6-8-10-17)24(4)20(18)11-15(19)2/h6-14,23H,5H2,1-4H3/b16-12+ |
Clé InChI |
RDJAQPOUDGQSJS-FOWTUZBSSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C)/NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C |
SMILES canonique |
CCOC(=O)C=C(C)NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B14946147.png)
![2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B14946169.png)
![Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate](/img/structure/B14946176.png)
![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14946189.png)

![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
![Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)

![2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide](/img/structure/B14946226.png)


